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molecular formula C15H22N2O2 B8368342 4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

Cat. No. B8368342
M. Wt: 262.35 g/mol
InChI Key: HXWOPDVINWBUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester (0.9 mmol) is dissolved in 4N HCl (2 ml) and heated under reflux for 7 hours. The mixture is cooled in an ice bath to 0-4° C. and acetone is added. The solid material formed is filtered off, washed with cold acetone and dried (vacuum). A pale-brown powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained.
Quantity
0.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH:16]([CH3:18])[CH3:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.CC(C)=O.[ClH:24]>>[ClH:24].[CH:16]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:19])=[O:2])=[CH:5][CH:6]=2)[CH2:11][CH2:12]1)([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
0.9 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N1CCN(CC1)C(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solid material formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with cold acetone
CUSTOM
Type
CUSTOM
Details
dried (vacuum)
CUSTOM
Type
CUSTOM
Details
A pale-brown powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained

Outcomes

Product
Name
Type
Smiles
Cl.C(C)(C)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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